molecular formula C18H23NO3 B1167697 Siphonodictyoic acid CAS No. 105064-34-4

Siphonodictyoic acid

Cat. No.: B1167697
CAS No.: 105064-34-4
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Description

Siphonodictyoic acid is a bioactive phenolic compound isolated from the burrowing sponge Siphonodictyon coralliphagum. It belongs to a class of sesquiterpene hydroquinones characterized by a drimane or rearranged drimane skeleton . The sponge inhabits coral reefs and produces secondary metabolites as chemical defenses, which include aldehydes, alcohols, and carboxylic acid derivatives. This compound (compound 63 in Higa's classification) is notable for its carboxylic acid functional group, distinguishing it from sulfated or esterified analogs . Its structure was elucidated through spectral analysis and correlations with known compounds .

Properties

CAS No.

105064-34-4

Molecular Formula

C18H23NO3

Synonyms

Siphonodictyoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Siphonodictyon coralliphagum

The sponge produces a suite of related metabolites, including siphonodictyals (aldehyde derivatives), siphonodictyols (alcohol derivatives), and sulfated variants. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Siphonodictyoic Acid and Related Compounds
Compound Functional Group Skeleton Type Sulfation Bioactivity (Antimicrobial) Source
This compound Carboxylic acid Drimane No Moderate activity
Dictyoceratin A Methyl ester Drimane No Active vs. S. aureus
Siphonodictyal B Aldehyde Rearranged drimane Yes High activity
Siphonodictyol G Alcohol Drimane Yes Moderate activity
Cyclosiphonodictyol A Cyclic ether Rearranged drimane No Not reported

Key Observations :

  • Functional Groups: The carboxylic acid in this compound contrasts with the aldehyde (siphonodictyals) and alcohol (siphonodictyols) moieties in related compounds. Dictyoceratin A, a methyl ester of this compound, demonstrates how esterification alters polarity and bioactivity .
  • Sulfation: Sulfated derivatives (e.g., siphonodictyal B3) exhibit enhanced solubility and antimicrobial potency, likely due to improved interaction with microbial membranes .
  • Skeleton Rearrangement: Rearranged drimane derivatives like siphonodictyal B and cyclosiphonodictyol A show unique stereochemical configurations that influence their ecological roles in coral predation .

Functional Analogues from Other Sponges

Ilimaquinone and Dictyoceratins

Ilimaquinone (compound 67), isolated from Hippospongia spp., shares a sesquiterpene-hydroquinone scaffold with this compound but features a quinone moiety instead of a carboxylic acid. Dictyoceratins A and B, also from Hippospongia, are structurally related to this compound, with dictyoceratin A being its methyl ester . These compounds exhibit similar antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting conserved bioactivity despite structural variations .

Table 2: Functional Comparison with Non-Siphonodictyon Compounds
Compound Source Sponge Core Structure Key Functional Group Bioactivity Target
Ilimaquinone Hippospongia Sesquiterpene-quinone Quinone Broad-spectrum antimicrobial
Dictyoceratin A Hippospongia Drimane ester Methyl ester S. aureus, B. subtilis

Research Findings and Mechanistic Insights

  • Antimicrobial Activity: this compound and its analogs inhibit microbial growth via redox cycling. The ortho-hydroquinone moiety is hypothesized to oxidize into a toxic ortho-quinone in vivo, disrupting microbial electron transport chains . Sulfation enhances this activity by stabilizing the molecule in aqueous environments .
  • Ecological Role : These compounds protect S. coralliphagum from coral overgrowth by creating a "dead zone" around the sponge, mediated by cytotoxic mucus secretions .
  • Structure-Activity Relationships (SAR): Aldehydes vs. Acids: Aldehyde-containing siphonodictyals (e.g., siphonodictyal B) show higher antimicrobial potency than this compound, possibly due to increased electrophilicity .

Q & A

Q. What are the validated methods for synthesizing Siphonodictyoic acid in laboratory settings, and how can reproducibility be ensured?

To synthesize this compound, researchers should first conduct a systematic literature review to identify existing protocols (e.g., marine sponge extraction or chemical synthesis routes) . Experimental design must adhere to reproducibility standards:

  • Step 1 : Optimize reaction conditions (solvent, temperature, catalysts) using iterative testing.
  • Step 2 : Validate purity via HPLC and NMR, referencing established spectral databases .
  • Step 3 : Document protocols in detail, including failure cases, to enable replication (e.g., solvent batch variations or purification thresholds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Assign signals for carbon skeleton and functional groups (e.g., carboxylic acid protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm error .
  • HPLC-PDA : Assess purity (>95%) and detect stereoisomers via retention time and UV profiles .
  • Data Cross-Validation : Compare results with published spectra and synthetic standards .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

Use the PICO framework to structure assays:

  • Population : Target cell lines (e.g., cancer, microbial strains).
  • Intervention : Dose-response testing (0.1–100 µM).
  • Comparison : Positive controls (e.g., doxorubicin for cytotoxicity).
  • Outcome : IC50 values, selectivity indices . Include triplicate runs and statistical analysis (ANOVA) to minimize variability .

Advanced Research Questions

Q. What mechanistic strategies can elucidate this compound’s mode of action in cellular pathways?

Advanced approaches include:

  • Omics Integration : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis markers) .
  • Molecular Docking : Predict binding affinity with target proteins (e.g., kinases) using crystallographic data .
  • CRISPR Screening : Validate gene targets via knockout/knockdown models . Document uncertainties (e.g., off-target effects) using error propagation analysis .

Q. How can interdisciplinary methods resolve contradictions in this compound’s reported ecological roles?

Conflicting data (e.g., allelopathic vs. symbiotic effects) require:

  • Field Surveys : Quantify compound concentrations across marine microhabitats using LC-MS .
  • Metagenomics : Correlate microbial community shifts with this compound presence .
  • Controlled Mesocosm Experiments : Isolate variables (pH, temperature) to test ecological hypotheses . Apply the FINER criteria to assess study feasibility and relevance .

Q. What systematic frameworks are recommended for optimizing this compound’s bioactivity in drug discovery pipelines?

Use Design of Experiments (DoE) to optimize bioactivity:

  • Variables : Substituent modifications, formulation (nanoparticles).
  • Response Surface Methodology : Model dose-efficacy-toxicity relationships .
  • High-Throughput Screening : Prioritize lead analogs using automated platforms . Address data discrepancies by auditing assay conditions (e.g., cell passage number, serum batches) .

Data Presentation Guidelines

Parameter Technique Purpose Reference
Purity ValidationHPLC-DADDetect impurities (>0.1%)
Structural Elucidation2D NMR (COSY, HSQC)Assign stereochemistry
Bioactivity ReproducibilityICC (Intraclass Correlation)Quantify inter-lab variability

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